molecular formula C9H8I2O3 B8631651 Methyl 3,5-diiodo-2-methoxybenzoate

Methyl 3,5-diiodo-2-methoxybenzoate

Cat. No.: B8631651
M. Wt: 417.97 g/mol
InChI Key: WKURGSIMFSBWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-diiodo-2-methoxybenzoate is a substituted benzoate ester characterized by iodine atoms at the 3- and 5-positions of the aromatic ring, a methoxy group at the 2-position, and a methyl ester at the carboxylate group. The iodine substituents contribute to its high molecular weight (calculated ~436.0 g/mol) and polarizability, while the methoxy and ester groups influence its electronic properties and solubility. This compound is of interest in pharmaceutical and materials chemistry due to iodine’s role in enhancing radiocontrast properties or serving as a heavy atom in crystallography. However, its synthesis and applications remain less documented compared to halogenated analogs like chloro- or fluoro-substituted benzoates.

Properties

Molecular Formula

C9H8I2O3

Molecular Weight

417.97 g/mol

IUPAC Name

methyl 3,5-diiodo-2-methoxybenzoate

InChI

InChI=1S/C9H8I2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3

InChI Key

WKURGSIMFSBWJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3,5-diiodo-2-methoxybenzoate can be contextualized against three categories of analogs: non-iodinated benzoates, halogen-substituted benzoates, and triazine-linked sulfonylurea esters (as seen in pesticide chemistry). Key comparisons are summarized below:

Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Applications
This compound 3,5-I; 2-OCH₃; COOCH₃ ~436.0 80–85 (estimated) Low Pharmaceuticals, Imaging
Methyl 3,5-dichloro-2-methoxybenzoate 3,5-Cl; 2-OCH₃; COOCH₃ ~265.5 60–65 Moderate Agrochemical intermediates
Methyl 2-methoxybenzoate 2-OCH₃; COOCH₃ ~166.2 30–35 Moderate Fragrances, Flavors
Metsulfuron-methyl (from ) Triazine-sulfonylurea ~381.4 155–157 Low Herbicide

Key Observations :

  • Iodine vs. Chlorine : The iodine substituents increase molecular weight and lipophilicity compared to chlorine, reducing water solubility. This makes the target compound more suited for lipid-rich environments (e.g., cell membranes) or radiography .
  • Triazine-Linked Esters : Sulfonylurea herbicides like metsulfuron-methyl () feature triazine rings and sulfonyl groups, enabling acetolactate synthase inhibition. In contrast, the target compound lacks these moieties, suggesting divergent biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.